4h-Indene-2-carbaldehyde
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Overview
Description
4H-Indene-2-carbaldehyde is an organic compound belonging to the indene family It features a fused ring system consisting of a benzene ring fused to a cyclopentene ring with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of 4H-indene-2-methanol using oxidizing agents such as pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of indene using metal catalysts under controlled conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4H-Indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4H-Indene-2-carboxylic acid.
Reduction: 4H-Indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Scientific Research Applications
4H-Indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 4H-Indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Indene: Lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
4H-Indene-2-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
4H-Indene-2-carboxylic acid: The oxidized form of 4H-Indene-2-carbaldehyde, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
724765-41-7 |
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Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-3,5-7H,4H2 |
InChI Key |
FCLYEJQSLLDPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC(=C2)C=O |
Origin of Product |
United States |
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